

SGX-523: A Profile of Exquisite Kinase Selectivity

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Compound of Interest

Compound Name: Sgx-523

Cat. No.: B1681655

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **SGX-523**, a potent and highly specific inhibitor of the c-MET receptor tyrosine kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research. This document details the quantitative measures of **SGX-523**'s selectivity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Core Selectivity Profile of SGX-523

SGX-523 is an ATP-competitive inhibitor that demonstrates remarkable and exquisite selectivity for the MET receptor tyrosine kinase.^{[1][2][3]} Its high degree of specificity is attributed to its unique mechanism of action, which involves stabilizing the MET kinase in an inactive conformation that is inaccessible to other protein kinases.^[1] This results in a more than 1,000-fold selectivity for MET over a broad panel of other kinases.^{[1][2][3]}

Quantitative Inhibition Data

The potency and selectivity of **SGX-523** have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibition constants and cellular potencies.

Target Kinase	Parameter	Value	Notes
c-MET	IC50	4 nM	Potent inhibition of MET kinase activity.[1][2][4]
c-MET (unphosphorylated)	Ki	2.7 nM	Higher affinity for the less active, unphosphorylated form.[4][5]
c-MET (phosphorylated)	Ki	23 nM	Lower affinity for the more active, phosphorylated form.[4][5]
>200 Other Kinases	Selectivity	>1,000-fold	Highly selective against a large panel of kinases.[1][2]
213 Other Kinases	% Inhibition @ 1μM	< 36%	Minimal off-target inhibition at a high concentration.[6]
RON (Recepteur d'Origine Nantaise)	Activity	No effect	No inhibition of the closely related RON kinase, even at micromolar concentrations.[1]

Table 1: Biochemical Selectivity and Potency of **SGX-523**

Cell Line	Cancer Type	Parameter	Value
GTL16	Gastric Carcinoma	IC50 (MET Autophosphorylation)	0.040 μ M ^[4]
NCI-H1993	Non-Small Cell Lung Cancer	IC50	0.02 μ M ^[4]
MKN45	Gastric Cancer	IC50	0.113 μ M ^[4]
Hs746T	Gastric Cancer	IC50	0.035 μ M ^[4]

Table 2: Cellular Potency of **SGX-523** in MET-Amplified Cancer Cell Lines

Experimental Protocols

The characterization of **SGX-523**'s selectivity and potency relies on robust biochemical and cell-based assays. The methodologies for these key experiments are detailed below.

In Vitro Kinase Assay (for IC50 and Ki Determination)

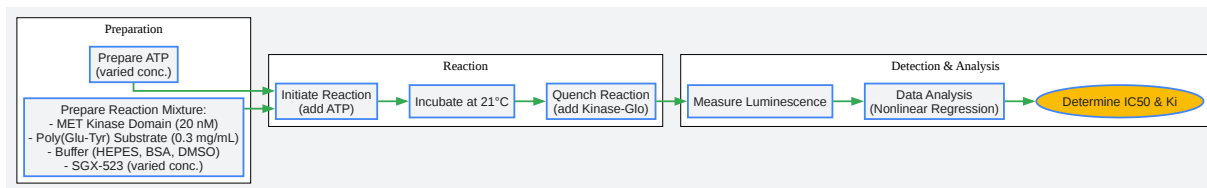
This assay measures the direct inhibitory effect of **SGX-523** on the enzymatic activity of the purified MET kinase domain.

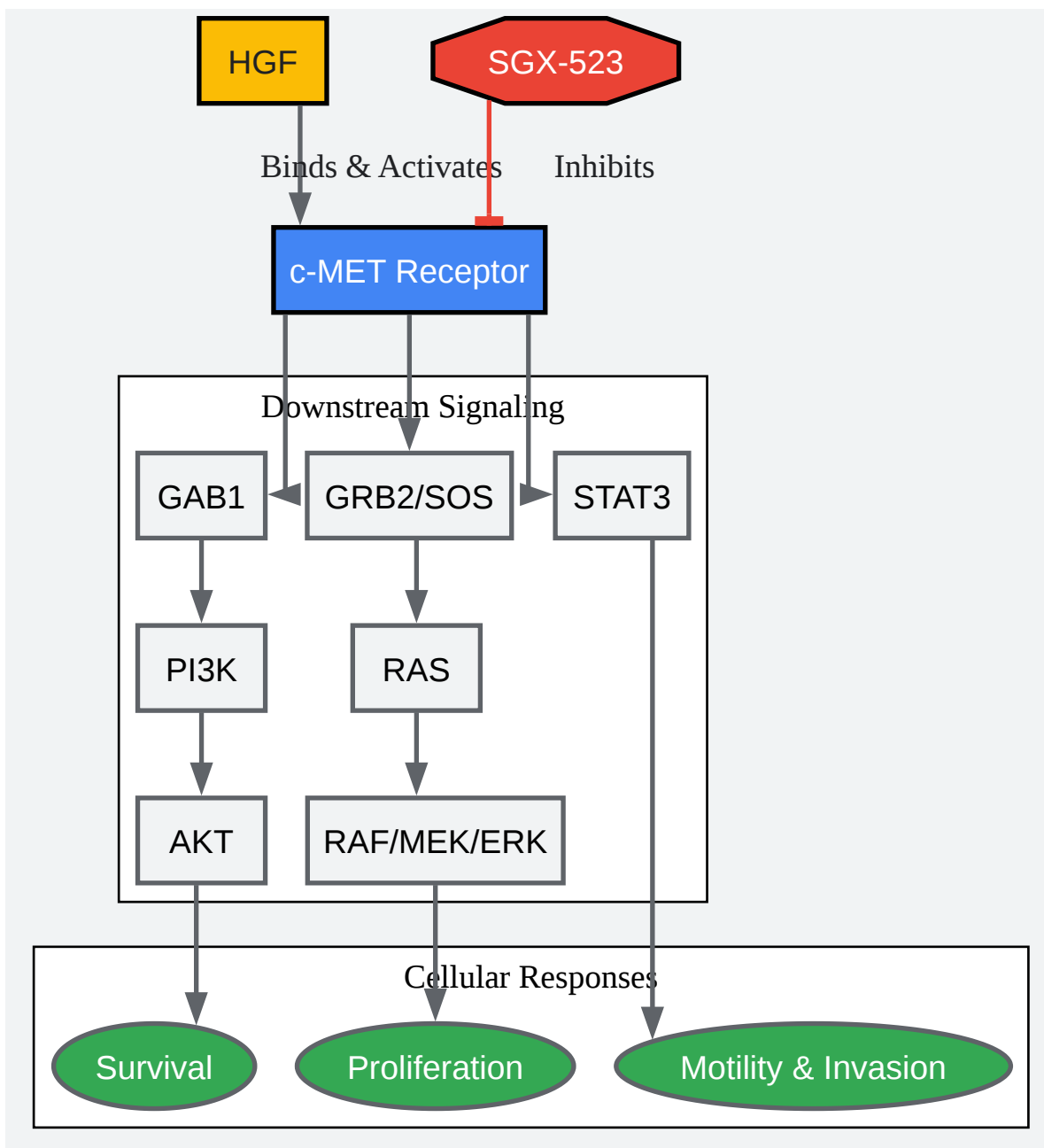
Materials:

- Enzyme: Recombinant MET kinase domain (MET-KD), 20 nM.^[7]
- Substrate: Poly(Glu-Tyr) peptide, 0.3 mg/mL.^[7]
- Cofactors: ATP (varied concentrations), 10 mM MgCl₂.^[7]
- Inhibitor: **SGX-523** (varied concentrations).^[7]
- Buffer: 100 mM HEPES (pH 7.5), 1 mg/mL bovine serum albumin (BSA), 5% DMSO.^[7]
- Detection Reagent: Kinase-Glo Luminescent Kinase Assay.^[7]

Procedure:

- Initial reaction rates are measured at 21°C.[\[7\]](#)
- The reaction mixture containing MET-KD, poly(Glu-Tyr) substrate, buffer components, and varying concentrations of **SGX-523** and ATP is prepared.[\[7\]](#)
- The reaction is initiated by the addition of ATP.
- After a defined incubation period, the reaction is quenched by adding an equal volume of Kinase-Glo detection buffer.[\[7\]](#)
- Luminescence, which is proportional to the remaining ATP and thus inversely proportional to kinase activity, is measured using a plate-reading luminometer.[\[7\]](#)
- Data are analyzed by nonlinear regression to determine IC50 and Ki values.[\[7\]](#)





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